molecular formula C8H11ClN4O B6283492 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride CAS No. 2344678-83-5

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride

Cat. No. B6283492
CAS RN: 2344678-83-5
M. Wt: 214.7
InChI Key:
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Description

The compound “3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride” belongs to a class of compounds known as pyrazolo[1,5-a]pyrazinones . These compounds are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as pyrazolo[1,5-a]pyrazine derivatives have been synthesized starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .

Scientific Research Applications

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride has been used in various scientific research applications, including as a reagent for the preparation of heterocyclic compounds, as a catalyst for the synthesis of isoxazolidines, and as a substrate for the enzymatic synthesis of pyrrolo[2,3-d]pyrimidines. Additionally, this compound has been used as a reagent for the synthesis of novel pyrazolopyridine derivatives, which are potential anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

The use of 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and it can be synthesized in a high yield with a purity of more than 99%. Additionally, this compound is stable and can be stored for long periods of time without degradation. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively weak inhibitor of COX-2 and 5-LOX activity and therefore may not be suitable for experiments that require a strong inhibition of these enzymes.

Future Directions

There are several potential future directions for research on 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride. For example, further studies could be conducted to investigate the mechanism of action of this compound and to determine if it has any other biochemical or physiological effects. Additionally, more research could be conducted to explore the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research could be conducted to investigate the potential of this compound as a substrate for the enzymatic synthesis of other heterocyclic compounds. Finally, further research could be conducted to explore the potential of this compound as a catalyst for the synthesis of other organic compounds.

Synthesis Methods

3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride can be synthesized by a two-step method involving the reaction of 3-methyl-5-nitro-4H-pyrazol-4-one with ethyl chloroacetate in the presence of sodium ethoxide and then the subsequent reaction of the resulting product with hydrochloric acid. This method has been used to synthesize this compound in a high yield with a purity of more than 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride involves the reaction of 5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one with formaldehyde and ammonium chloride in the presence of hydrochloric acid.", "Starting Materials": [ "5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "To a solution of 5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in hydrochloric acid, formaldehyde and ammonium chloride are added.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting product is filtered and washed with water.", "The product is then dried and recrystallized from a suitable solvent to obtain 3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one hydrochloride." ] }

CAS RN

2344678-83-5

Molecular Formula

C8H11ClN4O

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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